molecular formula C10H16FeN3O8 B1580749 Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) CAS No. 21265-50-9

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)

Cat. No.: B1580749
CAS No.: 21265-50-9
M. Wt: 362.09 g/mol
InChI Key: XNSQZBOCSSMHSZ-UHFFFAOYSA-K
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Description

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) is a useful research compound. Its molecular formula is C10H16FeN3O8 and its molecular weight is 362.09 g/mol. The purity is usually 95%.
The exact mass of the compound Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Redundancy and Plant Ammonium Assimilation

Research highlights the critical role of ammonium in plant nitrogen assimilation, emphasizing the importance of the GS/GOGAT pathway and 2-oxoglutarate as essential components for integrating carbon and nitrogen metabolism. This integration is vital for understanding plant growth and development under various environmental conditions (Hodges, 2002).

Real-Time Visualization of Ammonium Translocation in Rice

Using advanced imaging technologies, researchers have visualized the real-time translocation of ammonium in rice plants, revealing how environmental conditions, such as light and nitrogen availability, affect ammonium assimilation pathways. This study provides insights into optimizing nitrogen use efficiency in crops (Kiyomiya et al., 2001).

Ammonium Stress Response in Arabidopsis

Investigations into Arabidopsis mutants have uncovered the pathways through which plants respond to high levels of ammonium, including the integration of abscisic acid signaling to regulate gene expression related to ammonium stress. This research sheds light on plant adaptation mechanisms to adverse environmental conditions (Li et al., 2012).

Electrochemical Applications of Ammonium Salts

Studies on novel ionic liquids containing ammonium salts have demonstrated their potential in enhancing the performance of electrochemical capacitors, pointing towards innovative energy storage solutions. This research contributes to the development of high-efficiency, sustainable energy technologies (Sato et al., 2004).

Ammonium-induced Changes in Organic Aerosols

Research into the reaction of ammonia with organic aerosol components has provided insights into the effects on cloud condensation nuclei activity and hygroscopic growth. Understanding these interactions is crucial for modeling climate change and atmospheric chemistry (Dinar et al., 2008).

Mechanism of Action

Target of Action

The primary targets of Ammonium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)ferrate(1-), also known as Ethylenediaminetetracetic acid, ferric ammonium salt, are metal ions, particularly iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+) . These ions play crucial roles in various biological processes, including enzyme activity and oxygen transport .

Mode of Action

Ethylenediaminetetracetic acid, ferric ammonium salt, forms water-soluble complexes with its target ions, even at neutral pH . This interaction results in the sequestration or confinement of these ions, preventing them from participating in unwanted chemical reactions . For instance, in the case of iron ions, the compound delivers them under conditions where iron oxides are insoluble .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By binding to metal ions, it can eliminate enzyme inhibition by traces of heavy metals and inhibit enzymes that require divalent cations as cofactors . Furthermore, the iron-EDTA complex enhances damage due to reactive oxygen species, such as depletion of reduced glutathione, formation of methemoglobin, and lipid peroxidation .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its chelating properties. By binding to metal ions, it can prevent these ions from catalyzing unwanted reactions or interacting with other molecules in a detrimental way . In the case of iron ions, the compound can deliver them under conditions where iron oxides are insoluble .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethylenediaminetetracetic acid, ferric ammonium salt. For instance, the presence and concentration of target metal ions in the environment would directly affect the compound’s ability to form complexes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interactions with target ions .

Properties

IUPAC Name

azanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3/q;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSQZBOCSSMHSZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FeN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15275-07-7 (Parent)
Record name Ethylenediaminetetracetic acid, ferric ammonium salt
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DSSTOX Substance ID

DTXSID9027815
Record name Ethylenediaminetetracetic acid, ferric ammonium salt
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Molecular Weight

362.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Dark liquid with a mild ammoniacal odor; [Spectrum MSDS]
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, ammonium (1:1), (OC-6-21)-
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Record name EDTA, ferric ammonium salt
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CAS No.

21265-50-9
Record name Ferrate(1-), [[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, ammonium (1:1), (OC-6-21)-
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Record name Ethylenediaminetetracetic acid, ferric ammonium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, ammonium (1:1), (OC-6-21)-
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Record name Ethylenediaminetetracetic acid, ferric ammonium salt
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URL https://comptox.epa.gov/dashboard/DTXSID9027815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-)
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Record name AMMONIUM FERRIC EDETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
Reactant of Route 2
Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
Reactant of Route 3
Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
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Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
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Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
Reactant of Route 6
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Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)

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